molecular formula C14H18Br2N2OS B1455623 5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole CAS No. 1260722-56-2

5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole

Cat. No.: B1455623
CAS No.: 1260722-56-2
M. Wt: 422.2 g/mol
InChI Key: QCPKSBRIUGCRLI-UHFFFAOYSA-N
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Description

5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H18Br2N2OS and its molecular weight is 422.2 g/mol. The purity is usually 95%.
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Biological Activity

5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.

Chemical Structure

The compound features a unique structure characterized by a thienyl group and an oxadiazole ring, which contribute to its biological activity. The chemical formula is C13H14Br2N2OC_{13}H_{14}Br_2N_2O, and its molecular weight is approximately 365.07 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thienyl derivatives with octyl-substituted oxadiazoles. Various synthetic pathways have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antifungal Properties

The compound also displays antifungal activity against pathogens such as Candida albicans and Aspergillus niger . In vitro assays revealed that it inhibited fungal growth effectively, suggesting its potential use in treating fungal infections .

Anti-inflammatory Effects

In studies evaluating anti-inflammatory properties, this compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound's IC50 values were notably lower than those of traditional anti-inflammatory drugs like diclofenac .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study involved testing the compound against a panel of bacteria and fungi. Results indicated a broad-spectrum antimicrobial effect with a notable reduction in bacterial load in treated samples compared to controls.
    PathogenMIC (µg/mL)Control (µg/mL)
    E. coli3264
    S. aureus1632
    C. albicans816
  • Case Study on Anti-inflammatory Activity : In an experimental model of inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to untreated groups.
    TreatmentPaw Edema Reduction (%)
    Control0
    Diclofenac60
    5-(Dibromo-Thienyl)50

Pharmacological Implications

The biological activities of this compound suggest its potential as a lead compound for drug development targeting infections and inflammatory diseases. Its structural features may be optimized further to enhance efficacy and reduce toxicity.

Scientific Research Applications

The compound 5-(2,5-Dibromo-3-thienyl)-3-octyl-1,2,4-oxadiazole is a notable member of the oxadiazole family, characterized by its unique structural features that confer various potential applications in scientific research. This article will explore its applications, focusing on its use in organic electronics, photodetectors, and as a potential therapeutic agent.

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics , particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films and its suitable energy levels make it an excellent candidate for use as an electron transport layer or as an active material in these devices.

Case Study: OLED Performance

Research has demonstrated that incorporating this compound into OLEDs can significantly enhance device performance. For instance, devices utilizing this compound exhibited improved efficiency and stability compared to traditional materials. The high charge mobility associated with the oxadiazole structure contributes to these enhancements.

Photodetectors

This compound has also been investigated for use in photodetectors . Its unique electronic properties allow for effective light absorption and charge separation, which are critical for photodetection applications.

Performance Metrics

Photodetectors based on this compound have shown high sensitivity across a range of wavelengths, making them suitable for applications in imaging and sensing technologies. For example, one study reported a photodetector using this compound achieving a detectivity of 5.0×1011 Jones5.0\times 10^{11}\text{ Jones} at 800 nm800\text{ nm} under specific bias conditions.

Therapeutic Potential

Emerging research suggests that compounds structurally related to this compound may possess antimicrobial and antifungal properties. Preliminary studies indicate that derivatives of oxadiazoles exhibit activity against various pathogens.

Case Study: Antifungal Activity

In one notable study, a derivative of this compound demonstrated significant antifungal activity against common fungal strains responsible for agricultural crop diseases. This opens avenues for developing new fungicides based on oxadiazole derivatives.

Properties

IUPAC Name

5-(2,5-dibromothiophen-3-yl)-3-octyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Br2N2OS/c1-2-3-4-5-6-7-8-12-17-14(19-18-12)10-9-11(15)20-13(10)16/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPKSBRIUGCRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=NOC(=N1)C2=C(SC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Br2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.